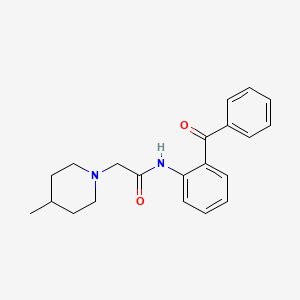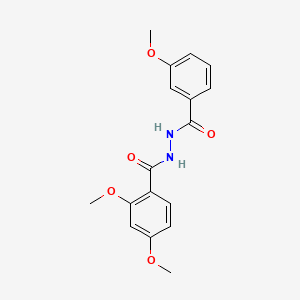
N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide, also known as BFCM, is a synthetic compound that belongs to the class of benzamide derivatives. It has been widely used in scientific research due to its unique chemical structure and potential biological activities.
Wirkmechanismus
N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide exerts its pharmacological effects by interacting with specific molecular targets in the body. For example, N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide also inhibits the activity of PDE4, an enzyme that regulates the levels of cyclic AMP (cAMP) in cells. This leads to an increase in the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. Additionally, N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide has been found to bind to cannabinoid receptors, which are involved in the regulation of various physiological processes, including pain, appetite, and mood.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. For example, N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide has been reported to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. Moreover, N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. These effects are thought to be mediated by the inhibition of COX-2 and PDE4, as well as the activation of PKA and other signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Moreover, N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide has been extensively studied, and its pharmacological properties are well characterized. However, there are also some limitations to the use of N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide in lab experiments. For example, N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide may have off-target effects, and its pharmacokinetics and toxicity have not been fully characterized. Therefore, caution should be taken when interpreting the results of experiments using N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide. One direction is to investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Another direction is to explore its molecular targets and signaling pathways in more detail, which may lead to the discovery of new drug targets and therapeutic strategies. Moreover, the development of new analogs and derivatives of N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide can be synthesized by a multistep process, which involves the reaction of 4-bromo-2-fluoroaniline with 2-chloro-4-methylbenzoic acid in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with an amine such as N,N-dimethylformamide (DMF) to yield N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. Moreover, N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide has been found to modulate the activity of several enzymes and receptors, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and cannabinoid receptors. These findings suggest that N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide may have therapeutic potential for the treatment of various diseases, including cancer, inflammation, and pain.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClFNO/c1-8-2-4-10(11(16)6-8)14(19)18-13-5-3-9(15)7-12(13)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTJJPPEHPOOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

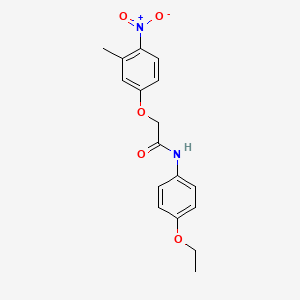
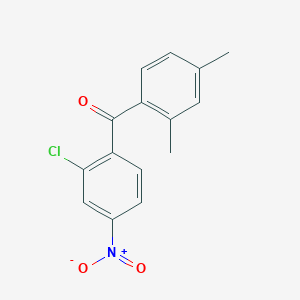
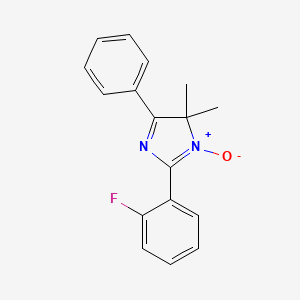
![2-[(3-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5745936.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5745939.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5745940.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonamide](/img/structure/B5745952.png)
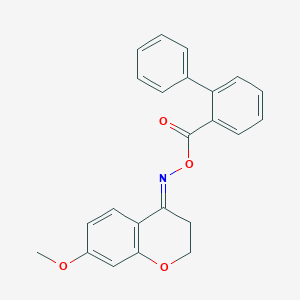
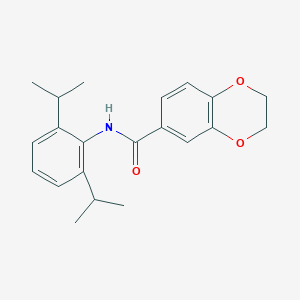

![4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5745992.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5745997.png)
